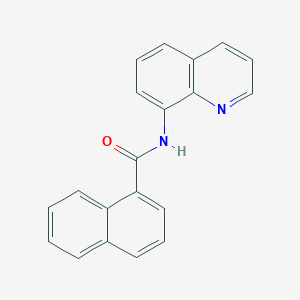
4-chloro-N-(2-naphthyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-naphthyl)benzenesulfonamide, commonly known as N-(2-naphthyl)-4-chlorobenzenesulfonamide or NCBS, is a chemical compound that belongs to the class of sulfonamides. It is widely used in scientific research as a tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
NCBS has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for studying protein-ligand interactions, enzyme kinetics, and protein conformational changes. It is also used as a tool for studying the molecular mechanisms of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. NCBS has been shown to inhibit the activity of several enzymes such as carbonic anhydrase, acetylcholinesterase, and β-secretase. It has also been shown to bind to amyloid β-peptide, which is involved in the pathogenesis of Alzheimer's disease.
Wirkmechanismus
NCBS is believed to act as an inhibitor of enzymes and proteins by binding to their active sites. It has been shown to inhibit the activity of carbonic anhydrase by binding to its zinc ion in the active site. It also inhibits the activity of acetylcholinesterase by binding to its catalytic site. NCBS has been shown to bind to amyloid β-peptide and inhibit its aggregation, which is believed to be a key step in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
NCBS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. NCBS has been shown to bind to amyloid β-peptide and inhibit its aggregation, which is believed to be a key step in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
NCBS has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also fluorescent, which makes it a useful tool for studying protein-ligand interactions and protein conformational changes. However, NCBS has some limitations for lab experiments. It has a relatively low binding affinity for some enzymes and proteins, which may limit its usefulness as an inhibitor. It is also toxic at high concentrations, which may limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for research on NCBS. One direction is to develop more potent inhibitors based on the structure of NCBS. Another direction is to study the effects of NCBS on other enzymes and proteins. It would also be interesting to study the effects of NCBS on animal models of Alzheimer's disease and other diseases. Finally, it would be useful to develop new methods for synthesizing and purifying NCBS that are more efficient and environmentally friendly.
Conclusion
In conclusion, NCBS is a useful tool for studying various biological processes. It has a wide range of applications in scientific research and has been shown to have several biochemical and physiological effects. However, it also has some limitations for lab experiments. Future research on NCBS should focus on developing more potent inhibitors, studying the effects of NCBS on other enzymes and proteins, and developing new methods for synthesizing and purifying NCBS.
Synthesemethoden
NCBS can be synthesized using several methods. One of the most common methods is the reaction of 2-naphthylamine with p-chlorobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is purified using recrystallization or column chromatography. Other methods include the reaction of 2-naphthylamine with p-chlorobenzenesulfonyl fluoride or p-chlorobenzenesulfonyl isocyanate.
Eigenschaften
Produktname |
4-chloro-N-(2-naphthyl)benzenesulfonamide |
|---|---|
Molekularformel |
C16H12ClNO2S |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
4-chloro-N-naphthalen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H12ClNO2S/c17-14-6-9-16(10-7-14)21(19,20)18-15-8-5-12-3-1-2-4-13(12)11-15/h1-11,18H |
InChI-Schlüssel |
SXPZYAMTSWFSFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)


![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)





![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)
